molecular formula C16H32ClNO2 B2635542 1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE CAS No. 1212188-78-7

1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2635542
CAS No.: 1212188-78-7
M. Wt: 305.89
InChI Key: SJNHCVYUHCAQSM-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a piperidine ring, a cyclopentyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction, where a cyclopentyl halide reacts with the piperidine derivative.

    Formation of the Propanol Moiety: The propanol group is added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the intermediate compound.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL: The free base form of the compound.

    1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-ONE: An oxidized derivative.

Uniqueness

1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-12-7-13(2)9-17(8-12)10-15(18)11-19-16-6-4-5-14(16)3;/h12-16,18H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNHCVYUHCAQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1OCC(CN2CC(CC(C2)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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